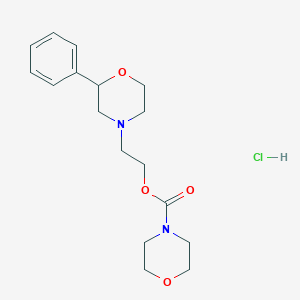
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, also known as MEM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological effects. MEM is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including the glutamate and GABA systems. 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to act as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to activate the opioid system, which is involved in the regulation of pain and reward.
Effets Biochimiques Et Physiologiques
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can inhibit the production of reactive oxygen species and prevent lipid peroxidation, suggesting that it has potential antioxidant properties. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to modulate the activity of various enzymes involved in the regulation of inflammation, such as cyclooxygenase and lipoxygenase. In vivo studies have shown that 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can reduce pain and inflammation in animal models of acute and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has several advantages for laboratory experiments, including its high solubility in water and its ability to cross the blood-brain barrier. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride is relatively stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride in laboratory experiments, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Orientations Futures
There are several future directions for the study of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, including the development of new medications for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride and its potential neuroprotective effects. Finally, the synthesis of new derivatives of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride may lead to the discovery of compounds with improved pharmacological properties.
Méthodes De Synthèse
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can be synthesized through the reaction of 2-(2-phenyl-4-morpholinyl)ethanol with 4-morpholinecarboxylic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is a monohydrochloride salt of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, which is commonly used in scientific research.
Applications De Recherche Scientifique
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been studied extensively in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have potential neuroprotective effects, as it can prevent neuronal cell death induced by oxidative stress and excitotoxicity. In pharmacology, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In medicinal chemistry, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been used as a starting material for the synthesis of various biologically active compounds.
Propriétés
Numéro CAS |
185759-12-0 |
|---|---|
Nom du produit |
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride |
Formule moléculaire |
C17H25ClN2O4 |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
2-(2-phenylmorpholin-4-yl)ethyl morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c20-17(19-8-10-21-11-9-19)23-13-7-18-6-12-22-16(14-18)15-4-2-1-3-5-15;/h1-5,16H,6-14H2;1H |
Clé InChI |
DNHOXIYZIMYWBF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=CC=C3.Cl |
SMILES canonique |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=CC=C3.Cl |
Synonymes |
2-(2-phenylmorpholin-4-yl)ethyl morpholine-4-carboxylate hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



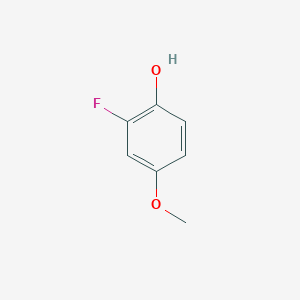
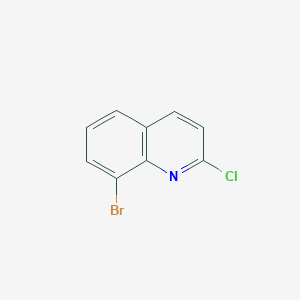
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)

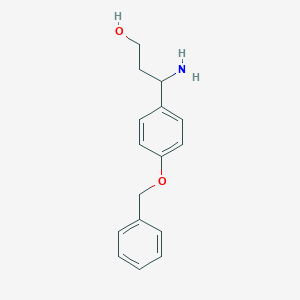
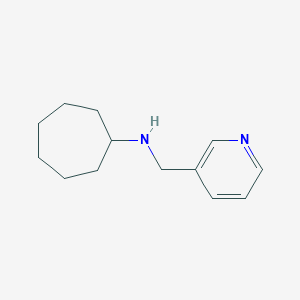
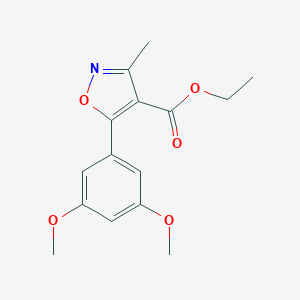
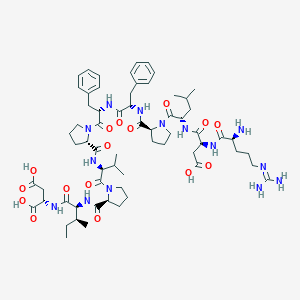
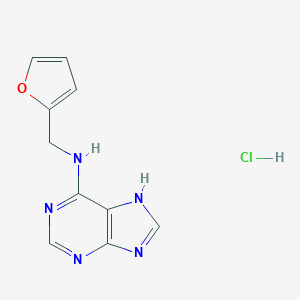
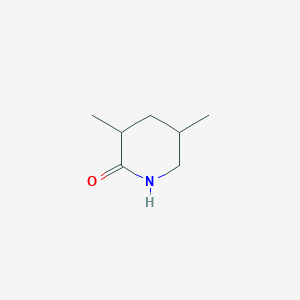
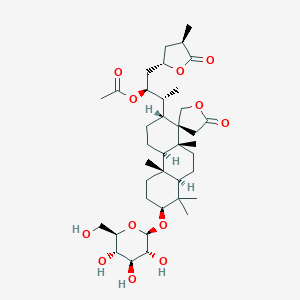
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
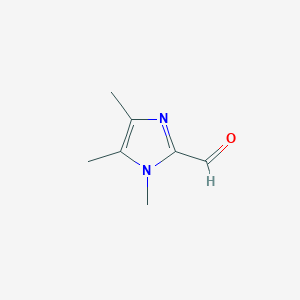
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)